Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-
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Overview
Description
Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- is a heterocyclic organic compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- typically involves the reaction of piperidine derivatives with pyrazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Piperidinones: Compounds with a piperidine ring and a ketone functional group.
Uniqueness
Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- is unique due to the presence of both piperidine and pyrazole moieties, which confer distinct chemical and biological properties. The trifluoroethyl group further enhances its reactivity and potential pharmacological activity .
Properties
CAS No. |
879399-76-5 |
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Molecular Formula |
C11H16F3N3 |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
4-[5-methyl-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]piperidine |
InChI |
InChI=1S/C11H16F3N3/c1-8-6-10(9-2-4-15-5-3-9)17(16-8)7-11(12,13)14/h6,9,15H,2-5,7H2,1H3 |
InChI Key |
RBASZOXLGJCZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2CCNCC2)CC(F)(F)F |
Origin of Product |
United States |
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